molecular formula C18H36O6Z B1516285 Zirconium di-n-butoxide(bis-2,4-pentanedionate)

Zirconium di-n-butoxide(bis-2,4-pentanedionate)

Cat. No.: B1516285
M. Wt: 439.7 g/mol
InChI Key: RZCHFRSUMDAOAH-VGKOASNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zirconium di-n-butoxide(bis-2,4-pentanedionate) is a useful research compound. Its molecular formula is C18H36O6Zr and its molecular weight is 439.7 g/mol. The purity is usually 95%.
The exact mass of the compound Zirconium di-n-butoxide(bis-2,4-pentanedionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zirconium di-n-butoxide(bis-2,4-pentanedionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium di-n-butoxide(bis-2,4-pentanedionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H36O6Z

Molecular Weight

439.7 g/mol

IUPAC Name

butan-1-ol;(Z)-4-hydroxypent-3-en-2-one;zirconium

InChI

InChI=1S/2C5H8O2.2C4H10O.Zr/c2*1-4(6)3-5(2)7;2*1-2-3-4-5;/h2*3,6H,1-2H3;2*5H,2-4H2,1H3;/b2*4-3-;;;

InChI Key

RZCHFRSUMDAOAH-VGKOASNMSA-N

Isomeric SMILES

CCCCO.CCCCO.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr]

Canonical SMILES

CCCCO.CCCCO.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr]

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

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